molecular formula C13H8ClFN2O3 B4886377 4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide

4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide

Cat. No.: B4886377
M. Wt: 294.66 g/mol
InChI Key: LFVDTQDEYCZBHG-UHFFFAOYSA-N
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Description

4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 4th position, a fluoro group at the 2nd position of the phenyl ring, and a nitro group at the 3rd position of the benzamide structure

Preparation Methods

The synthesis of 4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of 4-chlorobenzoic acid to introduce the nitro group at the 3rd position.

    Amidation: The conversion of the nitro-substituted benzoic acid to the corresponding benzamide by reacting it with 2-fluoroaniline under appropriate conditions.

    Purification: The final product is purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The chloro and fluoro groups may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide include:

    3-chloro-N-(2-fluorophenyl)benzamide: Lacks the nitro group, which may result in different chemical and biological properties.

    4-chloro-N-(2-fluorophenyl)benzamide: Lacks the nitro group, potentially affecting its reactivity and applications.

    4-chloro-N-(2-fluorophenyl)-2-nitrobenzamide: The position of the nitro group is different, which can influence its chemical behavior and biological activity.

Properties

IUPAC Name

4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O3/c14-9-6-5-8(7-12(9)17(19)20)13(18)16-11-4-2-1-3-10(11)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVDTQDEYCZBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-3-nitrobenzoyl chloride was reacted with 2-Fluoro-phenylamine to produce 4-Chloro-N-(2-fluoro-phenyl)-3-nitro-benzamide according to the procedure of Example 10A, which was treated sequentially using the procedures from Examples 22A and 22B to provide the title product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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